molecular formula C21H21N3O2 B2562835 4-phenyl-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 931638-64-1

4-phenyl-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2562835
CAS No.: 931638-64-1
M. Wt: 347.418
InChI Key: JYDKCVWIMWADGN-UHFFFAOYSA-N
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Description

The compound “4-phenyl-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of chemical compounds known as pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of the phenyl and phenylpropyl groups suggests that this compound may have unique properties compared to other pyrimidinediones.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinedione core, with a phenyl group at the 4-position and a 3-phenylpropyl group at the 6-position. The pyrimidinedione core is a six-membered ring containing two nitrogen atoms and two carbonyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups in the pyrimidinedione core could potentially undergo various reactions such as reduction, nucleophilic addition, or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrimidinedione core, phenyl, and phenylpropyl groups would likely impact its polarity, solubility, and stability .

Scientific Research Applications

Photoluminescent Materials

Research has shown that π-conjugated polymers and copolymers containing pyrrolopyrimidine units exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000). These materials' solubility and processability into thin films are particularly advantageous for the development of optoelectronic devices.

Medicinal Chemistry and Drug Design

Pyrrolopyrimidine derivatives have been explored for their potential as alpha1-adrenoceptor ligands, indicating their relevance in designing drugs targeting the alpha(1)-adrenoceptor (Patanè et al., 2005). This research is a testament to the compound's potential in the development of therapeutic agents.

Electron Transport Materials

The electron-deficient nature of diketopyrrolopyrrole (DPP) backbone and its planar structure has been exploited in synthesizing novel alcohol-soluble n-type conjugated polyelectrolytes for application as electron transport layers in inverted polymer solar cells (Hu et al., 2015). Such materials contribute to enhanced power conversion efficiency due to improved electron extraction and decreased excitons recombination.

Organic Electronics

In the realm of organic electronics, the synthesis and characterization of polymers containing pyrrolopyrimidine units have revealed their highly luminescent properties and significant quantum yields, demonstrating their potential in the development of optoelectronic devices (Zhang & Tieke, 2008). The optical and electrochemical properties of these materials suggest a wide range of applications in electronic and photonic devices.

Mechanism of Action

Target of Action

The compound 4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a derivative of pyrimidine . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The 4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its anticancer potential through inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound can control cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione affects several biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways can lead to the inhibition of cell growth and the induction of apoptosis, thereby exerting its anticancer effects .

Pharmacokinetics

The compound’s inhibitory activity against protein kinases suggests that it may have good bioavailability and be able to reach its target sites effectively .

Result of Action

The result of the action of 4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is the inhibition of cell growth and the induction of apoptosis . This is achieved through the compound’s inhibitory action on protein kinases, which play a crucial role in cell growth regulation, differentiation, migration, and metabolism .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interest in pyrimidine derivatives in medicinal chemistry , this compound could be of interest in drug discovery and development.

Properties

IUPAC Name

4-phenyl-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20-18-17(14-24(20)13-7-10-15-8-3-1-4-9-15)22-21(26)23-19(18)16-11-5-2-6-12-16/h1-6,8-9,11-12,19H,7,10,13-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDKCVWIMWADGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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